3-t-Butyldimethylsilyloxy-2-chloropyridine-6-boronic acid pinacol ester
Description
3-t-Butyldimethylsilyloxy-2-chloropyridine-6-boronic acid pinacol ester is a specialized organoboron compound featuring a pyridine core substituted with a t-butyldimethylsilyloxy (TBS) group at position 3, a chlorine atom at position 2, and a boronic acid pinacol ester at position 4. This compound is critical in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern medicinal chemistry for constructing biaryl and heterobiaryl scaffolds . The TBS group acts as a sterically hindered protecting group, enhancing stability during synthetic processes, while the chlorine atom modulates electronic effects, influencing reactivity in cross-coupling applications .
Properties
IUPAC Name |
tert-butyl-[2-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]oxy-dimethylsilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29BClNO3Si/c1-15(2,3)24(8,9)21-12-10-11-13(20-14(12)19)18-22-16(4,5)17(6,7)23-18/h10-11H,1-9H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSINDIUBXHRCRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC(=C(C=C2)O[Si](C)(C)C(C)(C)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29BClNO3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-t-Butyldimethylsilyloxy-2-chloropyridine-6-boronic acid pinacol ester is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the compound's synthesis, biological activities, and implications for therapeutic applications, supported by relevant data tables and case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C18H32BClN2O3Si |
| Molecular Weight | 366.00 g/mol |
| CAS Number | 49760406 |
| Purity | >95% |
Synthesis
The synthesis of this compound typically involves the reaction of 2-chloropyridine derivatives with boronic acid pinacol esters under specific catalytic conditions. The use of tert-butyldimethylsilyloxy groups enhances the stability and solubility of the resulting boronic ester, facilitating further biological evaluations.
Anticancer Properties
Recent studies have indicated that boronic acid derivatives exhibit promising anticancer properties. In particular, compounds related to this structure have shown efficacy in inhibiting glycosidase enzymes, which are implicated in various cancer types. For instance, a related study demonstrated that certain chloropyridinyl esters inhibited glycosidases with IC50 values ranging from 74.7 to 870 μM, suggesting a potential for selective targeting in cancer therapy .
Glycosidase Inhibition
Glycosidases play crucial roles in metabolic pathways associated with diseases like diabetes and cancer. The evaluated compounds exhibited selective inhibition against key glycosidases such as rat intestinal maltase and bovine liver β-galactosidase, indicating that the boron atom's presence may enhance binding affinity .
SARS-CoV-2 Inhibition
Another area of research involves the inhibition of viral proteases, particularly SARS-CoV-2's 3CL protease. Compounds structurally similar to this compound have shown significant inhibitory activity against this target, with IC50 values reported as low as 250 nM . This suggests that the compound could be explored further as a therapeutic agent against COVID-19.
Case Studies
- Glycosidase Modulation : A study synthesized various boron-containing compounds and assessed their inhibitory effects on glycosidases. One derivative showed selective inhibition against cancer cell lines without affecting normal cells, highlighting its potential as a targeted anticancer agent .
- Antiviral Activity : Another investigation focused on the antiviral properties of chloropyridinyl esters against SARS-CoV-2. The results indicated that certain derivatives not only inhibited the viral protease but also reduced cytopathic effects in infected cell lines, demonstrating their therapeutic potential .
Comparison with Similar Compounds
Pyridine-Based Boronic Esters
Key Differences :
- Steric Effects : The TBS group in the target compound provides superior steric protection compared to methyl or ethyl groups, reducing undesired side reactions .
- Electronic Modulation : Chlorine at position 2 (target) vs. CF₃ (2-Methyl-6-CF₃ analogue) alters the electron density of the pyridine ring, affecting cross-coupling rates. Chlorine is moderately electron-withdrawing, whereas CF₃ is strongly electron-withdrawing, accelerating oxidative addition in palladium catalysis .
Non-Pyridine Heterocyclic Boronic Esters
- 3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester : A saturated oxygen heterocycle with reduced aromaticity, leading to slower coupling kinetics but higher stability in acidic conditions .
- Benzo[b]furan-2-boronic acid pinacol ester : The fused benzene ring increases planarity, enhancing π-π interactions in materials science applications .
Reactivity and Stability
- Hydrolytic Stability : The pinacol ester moiety in the target compound and its analogues resists hydrolysis under basic conditions, unlike boronic acids, which form trimeric anhydrides .
- Oxidative Reactivity : In reactions with H₂O₂, boronic esters (e.g., 4-nitrophenylboronic acid pinacol ester) exhibit slower oxidation kinetics compared to free boronic acids, as shown by UV-vis spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
